![molecular formula C19H22FNO2 B3811144 (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol](/img/structure/B3811144.png)
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol, also known as F13714, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, neurorestoration, and anti-inflammatory properties. It has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol in lab experiments is its high potency and selectivity for its target receptors. However, its limited solubility in water and poor pharmacokinetic properties pose challenges for its use in animal studies and clinical trials.
Future Directions
There are several future directions for the research on (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol. One potential area of exploration is its use in combination therapies for the treatment of neurodegenerative diseases. Another area of research is the development of novel drug delivery systems to improve its pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol and its potential side effects.
In conclusion, (3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol is a promising chemical compound with potential therapeutic applications in the treatment of neurodegenerative diseases. Its synthesis method has been optimized to achieve high yields and purity of the final product. It exhibits neuroprotective and neurorestorative effects, and its mechanism of action involves the dopaminergic and serotonergic systems in the brain. While it has several advantages for lab experiments, its limited solubility in water and poor pharmacokinetic properties pose challenges for its use in animal studies and clinical trials. Further research is needed to explore its potential in combination therapies and drug delivery systems, as well as to elucidate its exact mechanism of action and potential side effects.
Scientific Research Applications
(3S*,4S*)-4-(4-fluorophenyl)-1-(2-hydroxy-5-methylbenzyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to exhibit neuroprotective and neurorestorative effects, which make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-[(2-hydroxy-5-methylphenyl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-13-2-7-18(22)15(10-13)11-21-9-8-17(19(23)12-21)14-3-5-16(20)6-4-14/h2-7,10,17,19,22-23H,8-9,11-12H2,1H3/t17-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOKFSKZWPIKQF-PKOBYXMFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2CCC(C(C2)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)CN2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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